5-Bromo-2-hydroxy-3-nitrobenzonitrile
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Overview
Description
5-Bromo-2-hydroxy-3-nitrobenzonitrile: is an organic compound with the molecular formula C7H3BrN2O3 It is a derivative of benzonitrile, characterized by the presence of bromine, hydroxyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzonitrile typically involves the nitration of 5-bromo-2-hydroxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-hydroxy-3-nitrobenzonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of 5-substituted-2-hydroxy-3-nitrobenzonitrile derivatives.
Reduction: Formation of 5-bromo-2-hydroxy-3-aminobenzonitrile.
Oxidation: Formation of 5-bromo-2-nitrobenzaldehyde or 5-bromo-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 5-Bromo-2-hydroxy-3-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups make it a versatile building block for creating more complex molecules .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound is used in the development of organic semiconductors and materials for electronic applications. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-nitrobenzonitrile and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anticancer effects . The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity .
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzonitrile: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Bromo-2-nitrobenzonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but with a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness: 5-Bromo-2-hydroxy-3-nitrobenzonitrile is unique due to the combination of bromine, hydroxyl, and nitro groups on the benzonitrile scaffold. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O3/c8-5-1-4(3-9)7(11)6(2-5)10(12)13/h1-2,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHWSXVTGCREDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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